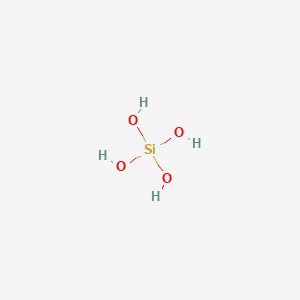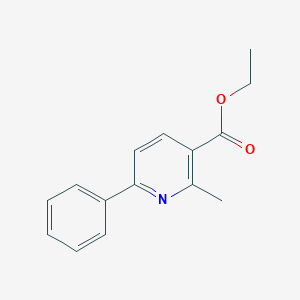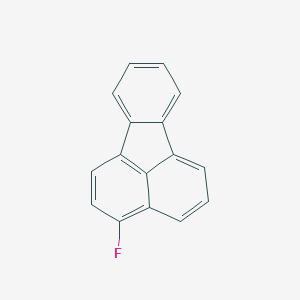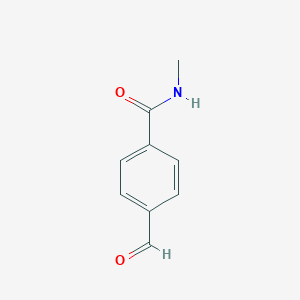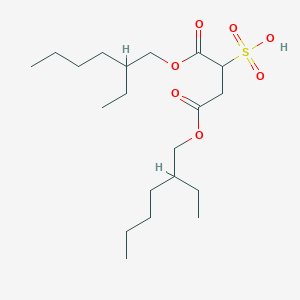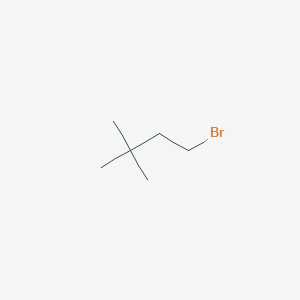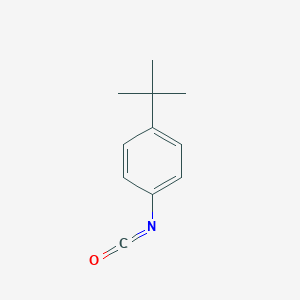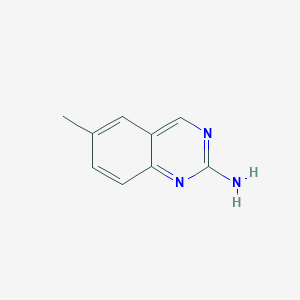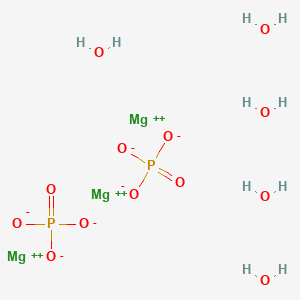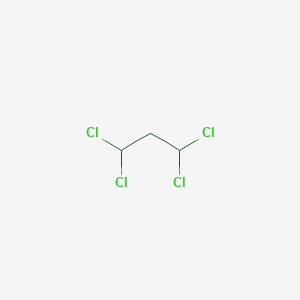
1,1,3,3-Tetrachloropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrachloropropane (TCP) is a synthetic chemical compound that has been widely used as a solvent, degreaser, and cleaning agent. It is a highly toxic and persistent environmental contaminant that poses a serious threat to human health and the environment. TCP is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to various adverse health effects, including cancer, reproductive and developmental problems, and neurological disorders.
作用机制
1,1,3,3-Tetrachloropropane is a potent alkylating agent that reacts with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and dysfunction. 1,1,3,3-Tetrachloropropane is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules and cause oxidative stress and inflammation.
生化和生理效应
1,1,3,3-Tetrachloropropane exposure has been associated with a wide range of adverse health effects in humans and animals. Chronic exposure to 1,1,3,3-Tetrachloropropane has been linked to liver and kidney damage, immune system dysfunction, and reproductive and developmental problems. 1,1,3,3-Tetrachloropropane has also been shown to induce DNA damage, mutations, and chromosomal aberrations, which can lead to cancer.
实验室实验的优点和局限性
1,1,3,3-Tetrachloropropane is a useful tool for studying the toxicity and biotransformation of chlorinated solvents in the environment. Its high toxicity and persistence make it a suitable model compound for assessing the environmental risks of other chlorinated compounds. However, the use of 1,1,3,3-Tetrachloropropane in lab experiments is limited by its high toxicity and potential for environmental contamination.
未来方向
Further research is needed to understand the mechanisms of 1,1,3,3-Tetrachloropropane toxicity and the environmental fate of the compound. The development of new analytical methods for detecting and quantifying 1,1,3,3-Tetrachloropropane in environmental samples will also be important for assessing the risks of 1,1,3,3-Tetrachloropropane contamination. Additionally, studies focusing on the development of new remediation technologies for 1,1,3,3-Tetrachloropropane-contaminated sites will be crucial for protecting human health and the environment.
合成方法
1,1,3,3-Tetrachloropropane is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of 1,1,3,3-Tetrachloropropane and other chlorinated compounds, which are then separated and purified by distillation.
科学研究应用
1,1,3,3-Tetrachloropropane has been extensively studied for its toxicological properties and environmental fate. It has been used as a model compound to investigate the mechanisms of toxicity and the biotransformation of chlorinated solvents in the environment. 1,1,3,3-Tetrachloropropane is also used as a reference standard in analytical chemistry for detecting and quantifying chlorinated compounds in environmental samples.
属性
CAS 编号 |
1653-17-4 |
|---|---|
产品名称 |
1,1,3,3-Tetrachloropropane |
分子式 |
C3H4Cl4 |
分子量 |
181.9 g/mol |
IUPAC 名称 |
1,1,3,3-tetrachloropropane |
InChI |
InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2 |
InChI 键 |
AHAFJAUUVOYKFU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)C(Cl)Cl |
规范 SMILES |
C(C(Cl)Cl)C(Cl)Cl |
同义词 |
1,1,3,3-Tetrachloropropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



